molecular formula C9H8BrNO B6596963 2-(bromomethyl)-6-methoxybenzonitrile CAS No. 53005-45-1

2-(bromomethyl)-6-methoxybenzonitrile

Cat. No.: B6596963
CAS No.: 53005-45-1
M. Wt: 226.07 g/mol
InChI Key: GXCRFXDPRODUAC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxybenzonitrile (CAS No: 53005-45-1) is an organic compound with the molecular formula C 9 H 8 BrNO and a molecular weight of 226.07 . This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research. The presence of both a bromomethyl group and a nitrile group on the methoxy-substituted benzene ring makes it a valuable intermediate for constructing more complex molecules through various coupling and functional group transformation reactions . Compounds with bromomethyl substituents are particularly useful in medicinal chemistry for the development of novel therapeutic agents. Research indicates that structurally similar bromo- and methoxy-substituted benzonitriles are key intermediates in synthesizing hydroxyamidine derivatives, which are investigated for their potential as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) . The IDO1 pathway is a promising target in oncology and immunology , as it is involved in immune suppression within the tumor microenvironment . Consequently, this reagent holds significant value for researchers developing new candidates for cancer immunotherapy and other disease areas. Handling and Safety: This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Based on safety data for closely related benzyl bromide compounds, appropriate precautions should be taken, as such materials are typically corrosive and cause severe skin burns and eye damage . Researchers should consult the Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood using suitable personal protective equipment (PPE).

Properties

IUPAC Name

2-(bromomethyl)-6-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCRFXDPRODUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285441
Record name 2-(Bromomethyl)-6-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-45-1
Record name 2-(Bromomethyl)-6-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53005-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-methoxybenzonitrile typically involves the bromination of 6-methoxybenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety by minimizing the handling of hazardous reagents. The use of flow reactors also enhances the efficiency of the bromination process by providing consistent mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Organic Synthesis

Due to its versatile functional groups, 2-(bromomethyl)-6-methoxybenzonitrile serves as a crucial intermediate in various synthetic pathways. The presence of the bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of different functional groups. The methoxy group can also participate in various transformations, enhancing the compound's utility in creating more complex organic molecules.

Key Reactions

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Methoxy Group Transformations : The methoxy group can undergo demethylation or serve as a leaving group in certain reactions.

Medicinal Chemistry

The compound is being explored as a scaffold for developing new pharmaceuticals. Its structural features make it suitable for modifications that could enhance biological activity. Research indicates potential applications in the synthesis of therapeutic agents targeting various diseases.

Case Studies

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, making them candidates for further investigation in cancer therapy.
  • Enzyme Inhibition : Interaction studies indicate that compounds with similar structures can inhibit specific enzymes, which is vital for drug development.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound can also be utilized in material science. Its ability to undergo various chemical transformations allows it to be incorporated into polymers or other materials with desired properties.

Comparison with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their unique features and applications:

Compound NameStructureKey Features
4-(Bromomethyl)-3-methoxybenzonitrileStructureSimilar functional groups; used in biaryl synthesis
3-MethoxybenzonitrileStructureLacks bromomethyl group; simpler reactivity
4-Bromo-3-nitrobenzoic acidStructureContains nitro group; different reactivity profile

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-methoxybenzonitrile primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activities or disruption of protein functions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variation: Bromoacetyl vs. Bromomethyl Groups

  • Compound: 2-Bromo-6-(bromoacetyl)-3-(trifluoromethoxy)benzonitrile Molecular Formula: C₁₀H₄Br₂F₃NO₂ Molecular Weight: 386.95 g/mol Key Differences:
  • The bromoacetyl group at the 6-position introduces a ketone functionality, increasing electrophilicity compared to the bromomethyl group in the target compound.
  • Applications: Likely used in cross-coupling reactions due to dual bromine substituents.

Halogen and Substituent Position Variations

  • Compound : 2-(Bromomethyl)-3-fluorobenzonitrile
    • Molecular Formula : C₈H₅BrFN
    • Molecular Weight : 214.03 g/mol
    • Key Differences :
  • Fluorine at the 3-position (vs. methoxy at 6-position) reduces steric bulk and increases electronegativity, altering reactivity in SN2 reactions.
  • Lower molecular weight may improve solubility in non-polar solvents.
  • Compound: 2-Chloro-6-(trifluoromethoxy)benzonitrile Molecular Formula: C₈H₃ClF₃NO Molecular Weight: 233.56 g/mol Key Differences:
  • Chlorine substitution at 2-position (vs.
  • Trifluoromethoxy group offers stronger electron-withdrawing effects than methoxy, influencing aromatic electrophilic substitution rates.

Functional Group Modifications

  • Compound: 6-Amino-3-bromo-2-fluorobenzonitrile Molecular Formula: C₇H₄N₂FBr Molecular Weight: 215.02 g/mol Key Differences:
  • Amino group at 6-position introduces nucleophilicity, enabling participation in condensation or diazotization reactions.
  • Fluorine at 2-position directs electrophilic attacks to specific ring positions.

  • Compound: 2-Fluoro-6-(4-methylphenoxy)benzonitrile Molecular Formula: C₁₄H₉FNO Molecular Weight: 229.23 g/mol Key Differences:

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
2-(Bromomethyl)-6-methoxybenzonitrile C₉H₈BrNO 226.07 Bromomethyl, Methoxy Alkylation intermediate
2-Bromo-6-(bromoacetyl)-3-(trifluoromethoxy)benzonitrile C₁₀H₄Br₂F₃NO₂ 386.95 Bromoacetyl, Trifluoromethoxy Cross-coupling reactions
2-(Bromomethyl)-3-fluorobenzonitrile C₈H₅BrFN 214.03 Bromomethyl, Fluorine SN2 reactions
2-Chloro-6-(trifluoromethoxy)benzonitrile C₈H₃ClF₃NO 233.56 Chloro, Trifluoromethoxy Electron-deficient aromatic systems
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 Amino, Bromo, Fluoro Pharmaceutical intermediates

Key Research Findings

  • Electronic Effects : Methoxy groups in this compound provide moderate electron-donating effects, stabilizing intermediates in alkylation reactions. In contrast, trifluoromethoxy or fluoro substituents (e.g., in ) enhance electron withdrawal, accelerating electrophilic aromatic substitutions .
  • Steric Considerations: Bulky substituents like phenoxy groups (e.g., ) reduce reaction rates in sterically sensitive processes compared to smaller groups like methoxy or fluorine.
  • Pharmaceutical Relevance: Compounds with amino or trifluoromethoxy groups (e.g., ) show promise in drug discovery due to their ability to modulate receptor binding, as seen in analogs with high nicotinic receptor affinity (Ki < 2.5 nM) .

Biological Activity

2-(Bromomethyl)-6-methoxybenzonitrile is an organic compound with the molecular formula C10H10BrN and a molecular weight of approximately 229.1 g/mol. Its structure features a bromomethyl group, a methoxy group, and a nitrile group attached to a benzene ring, which contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and applications in medicinal chemistry.

The compound's unique functional groups allow for various chemical reactions, including nucleophilic substitutions and electrophilic additions. The bromomethyl group can react with nucleophiles, facilitating the synthesis of more complex organic molecules. The methoxy group enhances the compound's solubility and reactivity in diverse chemical environments.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CPseudomonas aeruginosa64 µg/mL

The mechanism by which this compound exhibits its biological activity is primarily through its interaction with bacterial cell components. The bromomethyl group is believed to form covalent bonds with essential proteins or enzymes in bacteria, disrupting their function and leading to cell death. Additionally, the methoxy group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells .

Study on Antibacterial Efficacy

In a study published in Pharmaceuticals, researchers synthesized several derivatives of this compound and evaluated their antibacterial properties. Among these derivatives, one showed particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL. This study underscores the potential of this compound in addressing antibiotic resistance issues .

Evaluation of Anti-inflammatory Properties

Another research effort investigated the anti-inflammatory properties of compounds derived from this compound. The study found that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(bromomethyl)-6-methoxybenzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or bromination of a pre-functionalized benzonitrile precursor. For example, bromination of 6-methoxy-2-methylbenzonitrile using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) is a common approach. Optimization involves controlling reaction temperature (60–80°C) and stoichiometry (1.1–1.3 equiv NBS) to minimize side reactions .
  • Characterization : Confirm purity and structure using ¹H/¹³C NMR (e.g., δ ~4.5 ppm for CH₂Br, δ ~3.8 ppm for OCH₃), IR (C≡N stretch ~2230 cm⁻¹), and mass spectrometry (expected molecular ion [M⁺] at m/z 229/231 for C₉H₈BrNO) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation : The compound is harmful via inhalation, skin contact, or ingestion (based on analogous brominated benzonitriles in ). Use PPE (gloves, goggles, lab coat), work in a fume hood, and employ closed-system handling. Store in a cool, dry place away from oxidizers .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for brominated benzonitriles?

  • Data Analysis : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, initiator concentration). Systematic DOE (Design of Experiments) can isolate critical factors. For example, increasing NBS equivalents beyond 1.2 may not improve yield due to competing dibromination .
  • Validation : Cross-validate results using HPLC or GC-MS to quantify byproducts (e.g., dibrominated derivatives) and adjust purification protocols (e.g., column chromatography with hexane/EtOAc gradients) .

Q. What mechanistic insights govern the stability of this compound under different storage conditions?

  • Degradation Pathways : The bromomethyl group is susceptible to hydrolysis (moisture) or elimination (heat). Accelerated stability studies (40°C/75% RH) coupled with LC-MS can identify degradation products (e.g., 6-methoxybenzonitrile via HBr elimination) .
  • Stabilization Strategies : Store under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., acetonitrile) with molecular sieves. Avoid prolonged exposure to light .

Q. How does the bromomethyl group in this compound facilitate applications in cross-coupling reactions?

  • Reactivity Profile : The C-Br bond in the bromomethyl group enables Suzuki-Miyaura or Ullmann couplings for aryl-alkyl bond formation. For example, coupling with boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ in THF/H₂O at 80°C yields biaryl derivatives .
  • Challenges : Competing debromination or steric hindrance from the methoxy group may require ligand optimization (e.g., XPhos) to enhance catalytic efficiency .

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